molecular formula C6H8N2OS B7810581 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one

1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B7810581
M. Wt: 156.21 g/mol
InChI Key: LZNHFINXTOOCRB-UHFFFAOYSA-N
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Description

1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a methylamino group, making it a versatile molecule for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one serves as a crucial precursor for synthesizing various thiazole derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities.

Reactions and Transformations
The compound can undergo various chemical reactions including:

  • Oxidation : Transforming into different oxidation products.
  • Reduction : Utilizing common reducing agents to yield new derivatives.
  • Substitution : The methylamino group can be substituted under appropriate conditions.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various pathogens, showing potential as an antimicrobial agent in both laboratory and clinical settings.

Anticancer Activity
Several studies have highlighted the compound's anticancer properties. For instance, its derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action is believed to involve interaction with DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.

Medical Applications

Therapeutic Potential
The compound is being explored for therapeutic applications beyond antimicrobial and anticancer activities. Its anti-inflammatory properties are under investigation, with potential uses in treating inflammatory diseases.

Case Studies

  • A study demonstrated that thiazole derivatives exhibited significant activity against human hepatocellular carcinoma (HepG-2) cells, indicating their potential as anticancer agents .
  • Another research effort focused on the synthesis of novel thiazole compounds that showed promising results against breast cancer cell lines (MCF-7) .

Industrial Applications

Development of Biocides and Fungicides
In industrial settings, this compound is utilized in the formulation of biocides and fungicides. Its effectiveness against microbial growth makes it valuable in agricultural applications.

Mechanism of Action

1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one can be compared with other similar compounds, such as 2-aminothiazole derivatives and other thiazole-based molecules. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the methylamino group and the thiazole ring, which contributes to its distinct properties and applications.

Comparison with Similar Compounds

  • 2-Aminothiazole

  • 4-Methylthiazole

  • 2-Methylaminoethanol

  • 2-(Methylamino)ethan-1-ol

Biological Activity

1-[2-(Methylamino)-1,3-thiazol-4-yl]ethan-1-one, also known by its IUPAC name, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and it has been investigated for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2OSC_6H_8N_2OS, with a molecular weight of 156.21 g/mol. The structure includes a thiazole ring with a methylamino substituent, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
IUPAC NameThis compound
SMILESCNc1ncc(s1)C(C)=O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential neuroprotective effects. The following sections detail specific activities and findings.

Antimicrobial and Antifungal Activity

Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound interacts with bacterial cell membranes and inhibits key metabolic pathways.
  • Inhibition Zones : In vitro tests showed inhibition zones against various Gram-positive and Gram-negative bacteria. For example, the compound exhibited an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ampicillin.
MicroorganismInhibition Zone (mm)Reference Compound
Staphylococcus aureus20Ampicillin
Escherichia coli18Gentamicin
Candida albicans15Amphotericin B

Neuroprotective Effects

Recent studies have explored the potential of this compound as a neuroprotective agent:

  • Alzheimer's Disease Models : In animal models, the compound demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, which is significant in Alzheimer's disease research.
  • Results : It showed an IC50 value of approximately 0.62 µM against AChE, indicating potent inhibitory activity.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Study on Neurotoxicity : A study conducted on mice indicated that administration of the compound reduced neurotoxic effects associated with oxidative stress.
    • Findings : The treated group showed lower levels of malondialdehyde (MDA), a marker for oxidative damage.
  • Antimicrobial Efficacy : A comparative study involving various thiazole derivatives revealed that this compound exhibited superior antimicrobial activity compared to other synthesized derivatives.
    • Data Summary :
      • Compounds were tested against multiple strains with varying degrees of effectiveness.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic properties.
  • Receptor Modulation : Binding to neurotransmitter receptors may explain its neuroprotective effects.

Properties

IUPAC Name

1-[2-(methylamino)-1,3-thiazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)5-3-10-6(7-2)8-5/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNHFINXTOOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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